N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide
Description
Properties
CAS No. |
101140-12-9 |
|---|---|
Molecular Formula |
C4H5ClN4O2 |
Molecular Weight |
176.56 g/mol |
IUPAC Name |
N-(4-amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide |
InChI |
InChI=1S/C4H5ClN4O2/c5-1-2(10)7-4-3(6)8-11-9-4/h1H2,(H2,6,8)(H,7,9,10) |
InChI Key |
WIKLXLLRMHNFIV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC1=NON=C1N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide typically involves the reaction of 4-amino-1,2,5-oxadiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The oxadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Condensation reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, primary amines, or thiols in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic substitution: Substituted acetamides or thioacetamides.
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring or the chloroacetamide group.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide:
This compound is also known as Acetamide, N-(4-amino-1,2,5-oxadiazol-3-yl)-2-chloro- . It has the molecular formula C4H5ClN4O2 and a molecular weight of 176.56 g/mol . The CAS number for this compound is 101140-12-9 .
While the provided search results do not offer specific applications of this compound, they do provide information on related compounds and their applications, which may suggest potential research avenues:
- Mitochondrial Uncouplers: Small molecule mitochondrial uncouplers, which includes 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol derivatives, have garnered interest for treating nonalcoholic steatohepatitis (NASH) . These compounds utilize a hydroxy moiety as a proton transporter across the mitochondrial inner membrane and can increase cellular metabolic rates .
- Oxadiazole Derivatives: Various substituted oxadiazole derivatives have demonstrated a range of pharmacological activities, including anti-inflammatory, pain-killing, carbonic anhydrase inhibitory, and blood pressure-lowering properties . They can also act as muscle relaxants, anxiolytics, and tumor cell growth inhibitors . 1,3,4-oxadiazoles, in particular, have shown potential as GSK-3β inhibitors with antidepressant activity, as well as antiviral, antimicrobial, enzyme inhibitory, anti-proliferative, and antioxidant activities .
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound (ANFF-1) can be synthesized through the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) with gaseous ammonia in toluene, or by partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) with 35% H2O2 in concentrated H2SO4 .
- 3-(3-Amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine: This compound has a PubChem CID of 194530 and a molecular weight of 227.61 g/mol .
Mechanism of Action
The mechanism of action of N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The oxadiazole ring can interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared below with four structurally related molecules (Table 1).
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Oxadiazole vs. Benzene Cores : The target compound’s oxadiazole ring enhances electrophilicity compared to the aromatic benzene core in 3b, influencing reactivity in substitution reactions .
- Amino Group: The amino substituent on the oxadiazole ring distinguishes it from TA, which features a triazole-thiocyanate ester. This amino group likely improves solubility and hydrogen-bonding capacity, critical for herbicidal activity .
- Chloroacetamide Reactivity : The chloroacetamide group is shared with intermediates like N-(4-acetylphenyl)-2-chloroacetamide (), suggesting utility in nucleophilic substitution reactions for functionalization .
Physicochemical and Spectroscopic Properties
NMR and Elemental Analysis :
- Compound 3b (Benzamide derivative) :
In contrast, the target compound’s NMR would exhibit distinct shifts for the oxadiazole ring (δ ~150–160 ppm for C=N) and chloroacetamide carbonyl (δ ~165–170 ppm). Its elemental composition (C5H6ClN4O2) implies higher nitrogen content (24.2%) than 3b, aligning with its heterocyclic structure.
Biological Activity
N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves the reaction of 4-amino-1,2,5-oxadiazole with chloroacetyl chloride in the presence of a base such as potassium carbonate. This reaction leads to the formation of the chloroacetamide derivative.
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that modifications in the oxadiazole ring could enhance antibacterial potency, suggesting that this compound may also possess similar properties .
Anticancer Activity
Compounds containing the oxadiazole moiety have been investigated for their anticancer potential. In particular, studies have demonstrated that certain oxadiazole derivatives can inhibit tumor cell growth through mechanisms involving apoptosis and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but is promising based on related compounds .
Anti-inflammatory Effects
Chloroacetamido compounds have been noted for their anti-inflammatory properties. For example, a related compound was shown to inhibit glutaredoxin 1 (Grx1), an enzyme involved in oxidative stress responses. This inhibition suggests that this compound could potentially modulate inflammatory pathways by similar mechanisms .
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing various oxadiazole derivatives for antimicrobial activity, this compound was evaluated against standard bacterial strains such as E. coli and Staphylococcus aureus. The compound exhibited moderate inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | E. coli |
| 64 | Staphylococcus aureus |
Case Study 2: Anticancer Potential
A recent study investigated the antiproliferative effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound induced significant apoptosis in breast cancer cells (MCF7) at concentrations above 50 µM.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | >50 | MCF7 |
| <20 | Other oxadiazole derivative |
Q & A
Q. What are the common synthetic routes for N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide?
The compound is typically synthesized via condensation reactions between 4-amino-1,2,5-oxadiazole derivatives and chloroacetyl chloride. For example, a reflux method using triethylamine as a base and chloroacetyl chloride in a solvent system (e.g., pet-ether for recrystallization) is effective for forming the acetamide bond . Similar protocols are applied to structurally related oxadiazole derivatives, emphasizing mild conditions and scalability .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
Q. What safety precautions are necessary when handling this compound?
Use personal protective equipment (PPE), including gloves and lab coats, due to potential toxicity. Avoid inhalation and direct contact. In case of fire, use dry powder or CO₂ extinguishers; water jets may disperse flammable residues .
Q. What are the typical applications of this compound in medicinal chemistry?
It serves as a precursor for bioactive molecules, particularly in designing antiviral or antibacterial agents. Derivatives have been evaluated via molecular docking against viral proteins (e.g., SARS-CoV-2) or as herbicidal agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethereal solvents.
- Catalysis : Acidic or basic catalysts (e.g., triethylamine) improve condensation efficiency .
- Temperature control : Reflux conditions (e.g., 80–100°C) balance reactivity and decomposition risks .
- By-product analysis : Monitor intermediates via TLC to isolate pure products .
Q. How to resolve discrepancies in spectroscopic data during derivative synthesis?
- Cross-validation : Combine NMR, IR, and high-resolution MS to confirm structural assignments .
- Impurity profiling : Use HPLC or LC-MS to identify side products (e.g., unreacted starting materials or oxidized by-products) .
Q. How to design molecular docking studies for pharmacological evaluation?
- Target selection : Prioritize proteins with known roles in disease (e.g., viral proteases or kinases) .
- Software tools : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. How to analyze structure-activity relationships (SAR) for derivatives?
- Functional group modulation : Modify the oxadiazole ring (e.g., substituent position) or chloroacetamide chain to assess bioactivity shifts .
- Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using crystallographic or docking data .
- In vitro assays : Test derivatives against bacterial/viral strains or cancer cell lines to correlate structural changes with potency .
Data Contradiction Analysis
Q. How to address conflicting reports on synthetic yields?
Discrepancies may arise from variations in reagent purity, solvent choice, or reaction scale. For instance, triethylamine quality can impact condensation efficiency; HPLC-grade solvents reduce side reactions . Reproduce methods under controlled conditions and document batch-specific variables.
Q. Why do computational docking scores sometimes mismatch experimental results?
Limitations in force fields or solvent effect modeling can skew predictions. Validate docking poses with molecular dynamics simulations or free-energy perturbation (FEP) calculations to improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
